molecular formula C4H10OSb B1582651 1-Butanol, antimony(3+) salt CAS No. 2155-74-0

1-Butanol, antimony(3+) salt

Cat. No.: B1582651
CAS No.: 2155-74-0
M. Wt: 195.88 g/mol
InChI Key: KDZDLLGMUHLMRZ-UHFFFAOYSA-N
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Description

“1-Butanol, antimony(3+) salt” is a chemical compound with the formula C12H27O3Sb . It is also known as Antimony tributanolate . The molecular weight of this compound is 341.105 and its monoisotopic mass is 340.09983 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of three 1-butanol molecules attached to an antimony(3+) ion . The chemical structure can be represented by the SMILES string: [Sb+3].CCCC[O-].CCCC[O-].CCCC[O-] .


Chemical Reactions Analysis

Antimony compounds, including “this compound”, can undergo a variety of reactions. For example, antimony(III) ions react with aqueous ammonia to precipitate white Sb(OH)3 . They also react with hydrogen sulfide under moderately acidic conditions to precipitate red Sb2S3 .

Scientific Research Applications

Energy Storage Applications

Antimony (Sb) compounds, including those related to 1-Butanol, antimony(3+) salt, have been explored for their potential in advanced energy storage systems. For instance:

  • Sodium-Ion Battery Anodes : Sb-based materials, due to their high theoretical capacity, are investigated for sodium-ion batteries (SIBs). A study on Sb@C coaxial nanotubes demonstrated exceptional sodium storage properties, suggesting a solution to the large volume expansion challenge faced by antimony anodes. These nanotubes exhibited a high specific capacity with outstanding cycle stability, making them promising for SIBs applications (Liu et al., 2016).

  • Sodium Storage Enhancement : The incorporation of antimony with nitrogen-doped carbon materials has shown to significantly enhance electrochemical performance in SIBs. The synergistic effect of the antimony and nitrogen-doped carbon framework provides a robust structure to accommodate volume changes during cycling, leading to improved cycle life and rate capability (Wu et al., 2017).

Environmental Remediation

Antimony compounds, including those similar to "this compound," have been utilized in environmental remediation efforts, particularly in water treatment:

  • Antimony Removal from Drinking Water : Research has shown that antimony (III) and (V) can be effectively removed from drinking water using ferric chloride coagulation. This process is influenced by competing ions, providing insights into optimizing antimony removal in various water treatment contexts (Wu et al., 2010).

Safety and Hazards

“1-Butanol, antimony(3+) salt” should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation . In case of fire, use CO2, dry chemical, or foam for extinction .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-Butanol, antimony(3+) salt involves the reaction of 1-butanol with antimony(III) chloride in the presence of a base to form the salt.", "Starting Materials": [ "1-butanol", "antimony(III) chloride", "base (e.g. sodium hydroxide)" ], "Reaction": [ "Add antimony(III) chloride to a solution of 1-butanol in a suitable solvent.", "Add a base to the reaction mixture to neutralize the hydrogen chloride formed during the reaction.", "Stir the mixture at a suitable temperature and for a suitable time to allow the reaction to proceed.", "Filter the resulting salt and wash it with a suitable solvent to remove any impurities.", "Dry the salt under vacuum to obtain the final product." ] }

2155-74-0

Molecular Formula

C4H10OSb

Molecular Weight

195.88 g/mol

IUPAC Name

antimony(3+);butan-1-olate

InChI

InChI=1S/C4H10O.Sb/c1-2-3-4-5;/h5H,2-4H2,1H3;

InChI Key

KDZDLLGMUHLMRZ-UHFFFAOYSA-N

SMILES

CCCC[O-].CCCC[O-].CCCC[O-].[Sb+3]

Canonical SMILES

CCCCO.[Sb]

2155-74-0

Pictograms

Irritant; Environmental Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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